6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 4th position on the pyrrolo[2,3-d]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine typically involves the iodination of 4-methoxypyrrolo[2,3-d]pyrimidine. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester.
Iodination: The 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid is then subjected to iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the 6th position, while oxidation and reduction can modify the functional groups on the pyrrolo[2,3-d]pyrimidine ring.
Scientific Research Applications
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the development of chemical probes to study biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom at the 4th position instead of a methoxy group.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the iodine atom at the 6th position.
Uniqueness
6-Iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both an iodine atom and a methoxy group on the pyrrolo[2,3-d]pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H6IN3O |
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Molecular Weight |
275.05 g/mol |
IUPAC Name |
6-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6IN3O/c1-12-7-4-2-5(8)11-6(4)9-3-10-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
MHGDKNYMNGESNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1C=C(N2)I |
Origin of Product |
United States |
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